Methyl 3,5-difluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 3,5-difluoro-1H-indole-2-carboxylate: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse applications in pharmaceuticals and organic synthesis. The compound’s structure includes a methyl ester group at the 2-position and fluorine atoms at the 3 and 5 positions of the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For Methyl 3,5-difluoro-1H-indole-2-carboxylate, the starting materials would include 3,5-difluorophenylhydrazine and an appropriate ester.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed intramolecular oxidative coupling of properly functionalized anilines.
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or palladium-catalyzed coupling reactions. These methods are chosen for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, Methyl 3,5-difluoro-1H-indole-2-carboxylate can undergo electrophilic substitution reactions, particularly at the 3-position.
Nucleophilic Substitution: The fluorine atoms at the 3 and 5 positions can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted indoles with various nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3,5-difluoro-1H-indole-2-carboxylate is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity Studies: The compound is used in studies to understand the biological activity of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Medicine:
Drug Development: Due to its structural similarity to biologically active indole derivatives, this compound is investigated for potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of Methyl 3,5-difluoro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The fluorine atoms can enhance the compound’s stability and binding affinity, making it a potent molecule in biological systems.
Comparison with Similar Compounds
- Methyl 3-amino-1H-indole-2-carboxylate
- Ethyl 5-methylindole-2-carboxylate
- Methyl 5-methoxy-1H-indole-2-carboxylate
Comparison:
- Methyl 3,5-difluoro-1H-indole-2-carboxylate is unique due to the presence of fluorine atoms at the 3 and 5 positions, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives.
- Methyl 3-amino-1H-indole-2-carboxylate has an amino group instead of fluorine atoms, which can lead to different reactivity and biological properties .
- Ethyl 5-methylindole-2-carboxylate has a methyl group at the 5 position and an ethyl ester, which can influence its solubility and reactivity .
- Methyl 5-methoxy-1H-indole-2-carboxylate has a methoxy group at the 5 position, affecting its electronic nature and molecular vibrations.
Biological Activity
Methyl 3,5-difluoro-1H-indole-2-carboxylate is a compound belonging to the indole family, characterized by its unique structural features that enhance its chemical reactivity and biological activity. This article explores its biological activities, synthesis methods, and potential applications, supported by data tables and relevant research findings.
1. Chemical Structure and Properties
Molecular Formula: C₁₀H₈F₂N O₂
Molecular Weight: Approximately 201.17 g/mol
Structural Features: The compound contains two fluorine atoms at positions 3 and 5 of the indole ring and a carboxylate ester functional group, which contribute to its distinctive electronic properties and biological interactions.
2. Biological Activities
This compound exhibits a variety of biological activities, primarily due to its ability to interact with various biological targets such as enzymes and receptors. Key pharmacological properties include:
- Antibacterial Activity: Indole derivatives are known for their antibacterial properties, with potential applications in treating infections.
- Antiviral Activity: Research indicates that modifications in the indole structure can enhance antiviral efficacy against targets like HIV integrase .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | IC50 Values |
---|---|---|
Antibacterial | Inhibition of bacterial enzyme function | Varies by strain |
Antiviral | Inhibition of HIV integrase | IC50 = 0.13 μM (for optimized derivatives) |
The mechanism of action for this compound involves binding to specific targets within cells, altering their function and affecting cellular processes. This binding can lead to:
- Modulation of enzymatic activity
- Disruption of cellular signaling pathways
- Induction of apoptosis in cancer cells
Molecular docking studies have provided insights into how this compound interacts at a molecular level with its biological targets, suggesting that the difluorinated structure enhances binding affinity and selectivity.
4. Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes, often involving the introduction of fluorine substituents at specific positions on the indole ring. Common methods include:
- Electrophilic Aromatic Substitution: Utilizing fluorinating agents to introduce fluorine atoms at positions 3 and 5.
- Carboxylation Reactions: Converting suitable precursors into the carboxylate form.
5. Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 6-chloro-1H-indole-2-carboxylate | Chlorine at position 6 | Different reactivity due to chlorine substitution |
Methyl 5-fluoro-1H-indole-2-carboxylate | Single fluorine at position 5 | Potentially different biological activity |
Methyl 5-bromo-1H-indole-2-carboxylate | Bromine at position 5 | Altered electronic properties compared to fluorine |
Methyl 4-fluoro-1H-indole-2-carboxylate | Fluorine at position 4 | Variations in reactivity and selectivity |
The difluorinated structure provides distinct electronic properties that can enhance interactions with biological targets compared to these similar compounds.
6. Case Studies and Research Findings
Recent studies have demonstrated the promising biological activities of this compound:
- Antiviral Efficacy Against HIV: A study showed that derivatives based on this compound exhibited enhanced inhibitory effects on HIV integrase compared to parent compounds, with IC50 values significantly lower than those previously reported for similar structures .
- Antibacterial Properties: Investigations into the antibacterial activity revealed that this compound effectively inhibited bacterial growth in vitro, suggesting potential therapeutic applications in infectious diseases.
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
methyl 3,5-difluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3 |
InChI Key |
WQNNFEJQRGJMSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F |
Origin of Product |
United States |
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